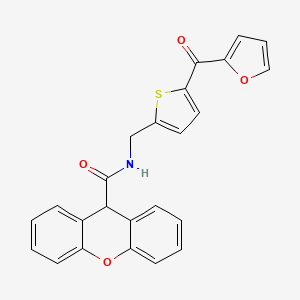

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure with an oxygen atom) linked to a thiophene-methyl group substituted with a furan-2-carbonyl moiety. This structure combines aromatic and electron-rich heterocycles, which may confer unique physicochemical and biological properties. The xanthene scaffold is known for its rigidity and planar structure, often utilized in medicinal chemistry for DNA intercalation or enzyme inhibition .

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4S/c26-23(20-10-5-13-28-20)21-12-11-15(30-21)14-25-24(27)22-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)22/h1-13,22H,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPBCEMUDYQQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid under appropriate conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they allow for the rapid assembly of complex molecules from simpler precursors, often leading to high yields of desired products. The compound can be synthesized through a series of steps involving the reaction of furan and thiophene derivatives with xanthene-based structures.

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives containing furan and thiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown activity against breast cancer and other tumor types by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antifungal Activity

The compound also demonstrates potential antifungal properties. Studies have suggested that it could serve as a scaffold for developing new antifungal therapies, particularly against resistant strains of fungi. The presence of the furan and thiophene groups is believed to enhance its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

In addition to its anticancer and antifungal activities, this compound has been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in the inflammatory response . This inhibition could make it a candidate for treating conditions characterized by excessive inflammation.

Material Science Applications

Beyond biological applications, this compound is being explored in material sciences, particularly in organic electronics. Its unique structural properties lend themselves to applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to emit light when subjected to electrical stimulation makes it a valuable candidate for these technologies .

Anticancer Study

In a study conducted on a series of xanthene derivatives, including this compound, researchers observed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Antifungal Efficacy

A comparative study on various thiophene-based compounds revealed that this compound exhibited potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in bacteria or cancer cells .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Structural Flexibility : The xanthene core allows diverse substitutions (e.g., carboxylates, carboxamides) for tailored bioactivity. The target compound’s thiophene-furan substitution may offer unique electronic properties compared to methoxy or nitro groups in carboxyxanthones .

Antimicrobial Potential: Thiophene derivatives () consistently show antimicrobial activity, suggesting the target compound could be screened for similar properties.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide, a compound with unique structural features, has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a xanthene core linked to a thiophene and furan moiety through a carbonyl group. Its synthesis typically involves multi-step organic reactions, including amidation and cross-coupling techniques like Suzuki or Stille coupling. The optimization of these synthetic routes is crucial for enhancing yield and purity in industrial applications.

Anticancer Properties

Research indicates that derivatives of xanthene compounds exhibit significant anticancer activity. For instance, xanthene derivatives have been reported to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that related compounds can exhibit IC50 values in the micromolar range against various cancer types, suggesting a promising avenue for therapeutic development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

- Enzymes : Inhibition of key enzymes involved in cancer metabolism or signaling pathways.

- Receptors : Modulation of receptor activity that influences cell proliferation and apoptosis.

The exact mechanism remains an area of active research, with ongoing studies aimed at elucidating the pathways involved .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating the cytotoxic effects of xanthene derivatives reported that modifications to the thiophene and furan groups significantly enhanced anticancer potency. The derivative exhibited an IC50 value as low as 1.55 μM against certain cancer cell lines, indicating strong activity compared to standard chemotherapeutics .

- Hypoxia-Inducible Factor Activation : Another investigation into related compounds found that certain furan and thiophene derivatives could activate hypoxia-inducible factors (HIF), which play critical roles in tumor growth under low oxygen conditions. This activation was linked to enhanced cellular survival in hypoxic environments, further supporting the therapeutic potential of these compounds .

Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions:

Thiophene Functionalization : Introduce the furan-2-carbonyl group to the 5-position of thiophene via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated thiophene precursors are used) .

Methylation : Convert the thiophene derivative to a benzyl bromide intermediate, followed by nucleophilic substitution with a xanthene-9-carboxamide moiety .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product.

Key Characterization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and confirm structure with NMR (e.g., ¹H NMR: δ 8.2–8.5 ppm for xanthene aromatic protons; 6.5–7.2 ppm for thiophene and furan protons) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Infrared Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Elemental Analysis : Confirm purity (>95%) and stoichiometry (C, H, N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) may arise from:

- Dynamic Processes : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in the amide bond) .

- Impurity Interference : Employ HPLC (C18 column, acetonitrile/water mobile phase) to isolate impurities and re-analyze .

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, SCXRD can resolve disorder in solvent molecules or confirm stereochemistry in asymmetric centers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) to validate assignments .

Q. What strategies optimize the reaction yield in the coupling steps of this compound’s synthesis?

Methodological Answer: Optimization hinges on:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (thiophene-boronates with halogenated furans) or CuI for Ullmann-type couplings .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in Friedel-Crafts acylations .

- Temperature Control : Maintain 60–80°C for cross-couplings to balance reaction rate and decomposition .

- Protection/Deprotection : Protect reactive sites (e.g., xanthene hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying:

- Biological Assays :

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between batches?

Methodological Answer:

- Purity Assessment : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., unreacted starting materials) .

- Solvent Residues : Check for residual DMF or THF (¹H NMR δ 2.7–3.0 ppm) that may inhibit biological activity .

- Crystallinity Differences : Use powder XRD to compare polymorphic forms, which can alter solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.